DL-Threonine
Overview
Description
DL-Threonine is a polar essential amino acid . It serves as a precursor of glycine and is used in the biosynthesis of proteins . It is also used for biochemical research and as a nutrition enhancer .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the epoxidation of crotonic acid, followed by the addition of chlorine and then ammonia to the resulting intermediates . Another method involves the condensation of nitroacetic ester .
Molecular Structure Analysis
The molecular formula of this compound is C4H9NO3 . Its average mass is 119.119 Da and its monoisotopic mass is 119.058243 Da .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with sodium ions to form a complex .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It is soluble in water but almost insoluble in ethanol . Its melting point is 244°C (decomposes) .
Scientific Research Applications
Biocatalytic Kinetic Resolution : DL-Threonine is used in the preparation of D-threonine, an important unnatural amino acid for pharmaceutical drugs. Threonine deaminase (TD) is used for kinetic resolution of this compound to produce D-threonine with high enantiomeric excess (Han & Shin, 2015).
Optical Resolution : this compound can be optically resolved using L-serine and 4-hydroxy-L-proline as cosolutes, successfully producing D- and L-Threonine of high optical purity (Shiraiwa, Miyazaki, & Kurokawa, 1994).
Catalysis in Green Chemistry : this compound derived ionic liquid is used in the aerobic oxidation of amines to nitriles under solvent-less conditions. This application is significant in green chemistry due to the reusability and stability of the catalyst (Varyani, Khatri, & Jain, 2016).
Chiral Separation Technologies : Several studies by Shiraiwa et al. (1990, 1999) have demonstrated the use of this compound in optical resolution by replacing crystallization, achieving high purity of D- and L-Threonine (Shiraiwa, Yamauchi, Yamamoto, & Kurokawa, 1990); (Shiraiwa, Kubo, Fukuda, & Kurokawa, 1999).
Lipotropic Action in Rats : this compound has shown lipotropic action in rats, impacting the metabolic fate and influencing the prevention of fatty livers. This demonstrates its importance in animal nutrition and metabolic studies (Singal, Hazan, Sydenstricker, & Littlejohn, 1953).
Metabolic Engineering : this compound plays a role in the metabolic engineering of Escherichia coli and Corynebacterium glutamicum for L-threonine production, important in microbial fermentation and industrial production of amino acids (Dong, Quinn, & Wang, 2011).
Enzymatic Analysis : Studies have explored the enzymatic breakdown and conversion of L-threonine and D-threonine, highlighting the role of this compound in biochemical and enzymatic research (Lin & Greenberg, 1954).
Mechanism of Action
Target of Action
DL-Threonine primarily targets enzymes involved in amino acid and protein biosynthesis . One of these enzymes is homoserine kinase , which catalyzes the conversion of L-homoserine to L-threonine . These enzymes are potential molecular targets for antifungal chemotherapy .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzymes. For instance, in the conversion of L-homoserine to L-threonine, this compound is utilized as a substrate by homoserine kinase .
Biochemical Pathways
This compound is involved in the amino acid biosynthesis pathway . It is produced from L-homoserine through a two-step process involving the enzymes homoserine kinase and threonine synthase . The resulting L-threonine can then be converted to L-2-aminobutyric acid, a key intermediate for the synthesis of several important pharmaceuticals .
Result of Action
The action of this compound results in the production of L-threonine, which is a crucial amino acid for protein synthesis. It also leads to the production of L-2-aminobutyric acid, a key intermediate for the synthesis of several pharmaceuticals .
Safety and Hazards
Future Directions
DL-Threonine has potential applications in various fields. For instance, it has been found that certain kinases, which transfer a γ-phosphate group from ATP to serine, threonine, or tyrosine residues, are associated with cancer initiation and progression . This suggests that this compound could potentially be used in the development of kinase-targeted cancer therapies .
properties
IUPAC Name |
2-amino-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015364 | |
Record name | 2-Amino-3-hydroxybutanoic acid | |
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Molecular Weight |
119.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |
Record name | DL-Threonine | |
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Record name | L-Threonine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
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Solubility |
Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
Record name | L-Threonine | |
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CAS RN |
144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |
Record name | Allothreonine, DL- | |
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Record name | 2-Amino-3-hydroxy-butanoic acid | |
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Record name | D-threonine | |
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Record name | Threonine | |
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Record name | 2-Amino-3-hydroxybutanoic acid | |
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Record name | DL-threonine | |
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Record name | Allo-DL-threonine | |
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Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DL-Threonine?
A1: this compound has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol. []
Q2: What is the significance of this compound's structure in its biological activity?
A2: The presence of both D- and L- isomers in this compound influences its interactions with biological systems. Research suggests that this compound, unlike its optically active forms, exhibits a protective effect on bacterial cells during freeze-drying. [] This difference in physicochemical characteristics between the racemic mixture and the pure enantiomers highlights the importance of stereochemistry in biological applications. []
Q3: How does the structure of this compound contribute to its interactions with metal ions?
A3: this compound, with its carboxyl, amino, and hydroxyl groups, acts as a versatile ligand for metal ions. For instance, X-ray crystallography reveals that in the nickel(II) and copper(II) complexes of O-phospho-DL-threonine–pyridoxal Schiff base, the threonine derivative coordinates with the metal ions in different modes, showcasing the flexibility of this compound in metal complexation. []
Q4: What are the material compatibility challenges associated with this compound?
A4: While specific details about material compatibility are limited in the provided research, the presence of carboxyl, amino, and hydroxyl groups suggests potential interactions with various materials. These interactions could impact this compound's stability and efficacy in different formulations or applications. Further research is needed to fully understand these aspects.
Q5: What are the primary biological roles of this compound?
A5: this compound, as an essential amino acid, plays a crucial role in various biological processes. It's vital for protein synthesis and contributes to collagen and elastin formation, essential for healthy skin and connective tissues. [, , ] It also plays a role in fat metabolism and immune function.
Q6: How does the chemical structure of this compound influence its interaction with enzymes?
A6: The specific arrangement of functional groups in this compound dictates its interaction with enzymes. For example, acid phosphatases exhibit specific hydrolytic activity toward the DL-phosphomonoester of threonine, leading to the production of L-threonine. [] This selectivity highlights the importance of stereochemistry in enzyme-substrate interactions.
Q7: What analytical techniques are used to characterize and quantify this compound?
A7: Various analytical methods are employed to study this compound. These include:
- Electrochemical methods: Ion-selective electrodes are used to measure the activity coefficients of this compound in aqueous solutions, providing insights into its interactions with electrolytes like NaCl and NaNO3. []
- Spectrophotometry: This technique is applied to monitor the interaction of this compound with metal complexes by measuring absorbance changes at specific wavelengths. []
- Chromatographic methods: Reverse-phase high-performance liquid chromatography (RP-HPLC), coupled with fluorescence detection, enables the separation and quantification of this compound and its enantiomers in biological samples. []
- Microbiological assays: These are utilized to assess the nutritional availability of this compound in food samples by measuring the growth response of specific microorganisms. []
Q8: What are the potential research directions for this compound in the future?
A8: Further research on this compound could focus on:
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